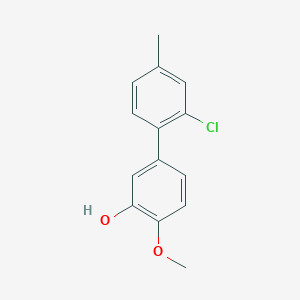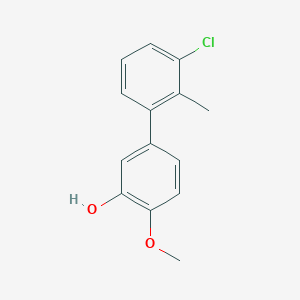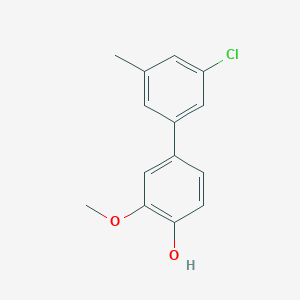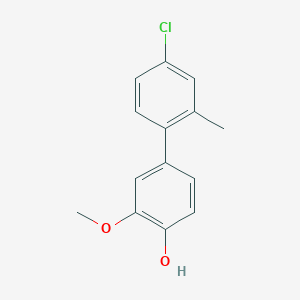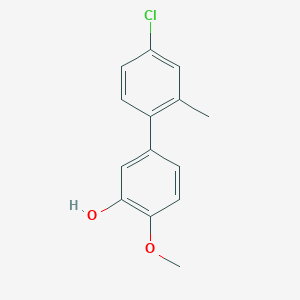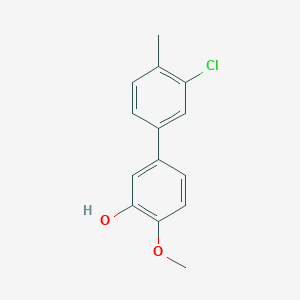
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% (5-CMP-2-MP) is an aromatic compound with a wide range of applications in both industry and scientific research. It is a derivative of phenol, and is widely used in the synthesis of various compounds, as well as in the production of pharmaceuticals and fragrances. In scientific research, 5-CMP-2-MP is used as a reagent in various biochemical and physiological processes, such as enzyme inhibition and enzyme activation.
Applications De Recherche Scientifique
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% has a wide range of applications in scientific research. It is used as a reagent in enzyme inhibition and enzyme activation studies, as well as in the synthesis of various compounds. It is also used in the production of pharmaceuticals, fragrances, and other products. Additionally, 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% is used in the study of the biochemical and physiological effects of certain compounds, as well as in the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed that the compound may interact with certain enzymes, leading to the inhibition or activation of certain biochemical processes. Additionally, the compound may interact with certain receptors, leading to the modulation of certain physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that the compound may interact with certain enzymes, leading to the inhibition or activation of certain biochemical processes. Additionally, the compound may interact with certain receptors, leading to the modulation of certain physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in a variety of environments. Additionally, it is relatively non-toxic and non-irritating, making it safe to use in laboratory experiments. However, the compound is not well understood, and its effects on biochemical and physiological processes are not well understood. Additionally, the compound may interact with certain enzymes and receptors, leading to unpredictable results.
Orientations Futures
There are a number of potential future directions for the use of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% in scientific research. These include further research into the biochemical and physiological effects of the compound, as well as research into its potential applications in the development of new drugs and treatments. Additionally, further research into the synthesis of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% and its potential uses in industry and scientific research is warranted. Finally, research into the potential toxicity and environmental impact of 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% should be conducted.
Méthodes De Synthèse
5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% can be synthesized using a variety of methods, including the Grignard reaction, the Knoevenagel condensation, and the Wittig reaction. The Grignard reaction involves the addition of a Grignard reagent to an aldehyde or ketone, while the Knoevenagel condensation involves the condensation of an aldehyde or ketone with an activated carbon-based compound. The Wittig reaction involves the formation of an alkene from an aldehyde or ketone and a phosphorus-based reagent. All of these methods can be used to synthesize 5-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% in a laboratory setting.
Propriétés
IUPAC Name |
5-(3-chloro-4-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-3-4-10(7-12(9)15)11-5-6-14(17-2)13(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHDRAXGVHVHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685597 |
Source


|
| Record name | 3'-Chloro-4-methoxy-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261920-51-7 |
Source


|
| Record name | 3'-Chloro-4-methoxy-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









